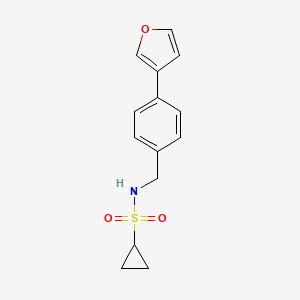

Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities, including antitumor properties. The synthesis of various thiazole derivatives has been explored, with particular attention to the substitution patterns on the thiazole ring, which can significantly influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of versatile intermediates such as ethyl 2-chlorooxazole-4-carboxylate. This intermediate can undergo regiocontrolled halogenation and palladium-catalyzed coupling reactions to yield a variety of substituted oxazoles . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity, demonstrating the potential for creating compounds with significant biological effects .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their biological activity. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded dimers consisting of N—H⋯N interactions, which are further stabilized by N—H⋯O interactions with the carboxylate oxygen atoms . These structural features can influence the binding interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different biological properties. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates react with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones with substituted pyrimidine and benzoxazole rings. These compounds can further rearrange to form imidazopyrimidine and aminoindole derivatives through intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their photophysical properties and singlet oxygen activation capabilities, are important for their potential applications. For instance, ethyl 2-arylthiazole-5-carboxylates exhibit absorptions mainly due to π→π* transitions, and they show fluorescence, which could be due to dual emission from different excited states. These compounds have also been used as sensitizers in photo-oxidation reactions, indicating their role as singlet-oxygen sensitizers .

Aplicaciones Científicas De Investigación

Synthetic Modifications and Antimicrobial Studies

A derivative of the thiazole group, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been extensively modified and synthesized using readily available materials. These derivatives demonstrate antimicrobial activities against both bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. The structure-activity relationships of these molecules have been analyzed through 3D-QSAR analysis, contributing to our understanding of how structural changes impact biological activity (Desai, Bhatt, & Joshi, 2019).

Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been utilized as a precursor for N-acylation with various phthalimidylamino acids, leading to the formation of 2-aminoalkyloxazole-4-carboxylate esters. This process demonstrates a novel approach to synthesizing chiral compounds, which can be of significant interest in the development of drugs and other biologically active molecules (Cox, Prager, & Svensson, 2003).

Antitumor Activity

New ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to exhibit promising antitumor activity against a variety of human tumor cell lines. This research points to the potential of ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate derivatives in cancer treatment, with specific compounds demonstrating significant efficacy against leukemia cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

Propiedades

IUPAC Name |

ethyl 4-methyl-2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-6(2)13-11(19-8)14-9(15)7-4-5-12-18-7/h4-5H,3H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNGUJRYAJKEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)